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molecular formula C10H15NO B1342085 4-Ethoxy-2,5-dimethylaniline CAS No. 706822-63-1

4-Ethoxy-2,5-dimethylaniline

Cat. No. B1342085
M. Wt: 165.23 g/mol
InChI Key: DGFGRYUGZNOALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781442B2

Procedure details

To a solution of 36 (950 mg, 3.6 mmol) in 10 mL dichoromethane, trifloroacetic acid (5 mL) was added. The reaction mixture was stirred for 2 h. At this point, LC-MS showed the reaction to be complete. The reaction flask was concentrated to remove the solvent and most of the TFA. The residue was then dried further in a high vacuum oven over 24 h to give the title compound 37 as TFA salt.
Name
36
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[C:12]([CH3:14])[C:11]([O:15][CH2:16][CH3:17])=[CH:10][C:9]=1[CH3:18])(C)(C)C.[F:20][C:21]([F:26])([F:25])[C:22]([OH:24])=[O:23]>ClCCl>[CH2:16]([O:15][C:11]1[C:12]([CH3:14])=[CH:13][C:8]([NH2:7])=[C:9]([CH3:18])[CH:10]=1)[CH3:17].[C:22]([OH:24])([C:21]([F:26])([F:25])[F:20])=[O:23]

Inputs

Step One
Name
36
Quantity
950 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)C)OCC)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction flask was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was then dried further in a high vacuum oven over 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC1=CC(=C(C=C1C)N)C
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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